molecular formula C23H15NO4S B11095790 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 1-benzofuran-2-carboxylate

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 1-benzofuran-2-carboxylate

Cat. No.: B11095790
M. Wt: 401.4 g/mol
InChI Key: SMBAKMJJEYFIMR-UHFFFAOYSA-N
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Description

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 1-benzofuran-2-carboxylate is a complex organic compound that combines the structural features of phenothiazine and benzofuran. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antihistaminic, and anticancer properties. Benzofuran derivatives, on the other hand, are recognized for their pharmacological activities, including anti-inflammatory and antimicrobial effects. The combination of these two moieties in a single compound suggests potential for significant biological activity and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenothiazine Moiety: This can be achieved through the cyclization of diphenylamine with sulfur, followed by oxidation.

    Introduction of the Benzofuran Moiety: Benzofuran can be synthesized via the cyclization of o-hydroxyaryl ketones.

    Coupling Reaction: The phenothiazine and benzofuran moieties are then coupled through an esterification reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: The aromatic rings in both moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer and antipsychotic activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 1-benzofuran-2-carboxylate is likely multifaceted due to the presence of both phenothiazine and benzofuran moieties. Phenothiazine derivatives typically exert their effects by interacting with dopamine receptors, while benzofuran derivatives may act on various molecular targets, including enzymes and receptors involved in inflammatory pathways. The exact molecular targets and pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Chlorpromazine, promethazine.

    Benzofuran Derivatives: Amiodarone, psoralen.

Uniqueness

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 1-benzofuran-2-carboxylate is unique due to the combination of phenothiazine and benzofuran moieties in a single molecule. This dual structure may confer a broader spectrum of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.

This compound’s unique structure and potential for diverse biological activities make it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C23H15NO4S

Molecular Weight

401.4 g/mol

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 1-benzofuran-2-carboxylate

InChI

InChI=1S/C23H15NO4S/c25-22(14-27-23(26)19-13-15-7-1-4-10-18(15)28-19)24-16-8-2-5-11-20(16)29-21-12-6-3-9-17(21)24/h1-13H,14H2

InChI Key

SMBAKMJJEYFIMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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